PXS-5505

Description

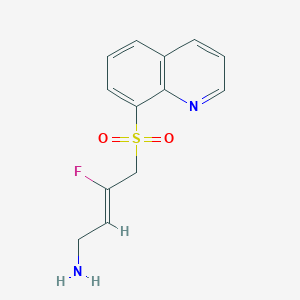

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXXLGDTPFPYRH-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409963-83-1 | |

| Record name | PXS-5505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PXS-5505 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural proteins of the ECM. PXS-5505 is a novel, orally bioavailable small molecule that acts as a potent, irreversible pan-LOX inhibitor, targeting all five members of the LOX family. This technical guide provides a comprehensive overview of the mechanism of action of this compound in fibrosis, summarizing key preclinical and clinical data, and detailing the experimental protocols used to evaluate its efficacy.

Introduction to Lysyl Oxidases and Their Role in Fibrosis

The lysyl oxidase (LOX) family of copper-dependent amine oxidases comprises five homologous enzymes: LOX and LOX-like 1 through 4 (LOXL1-4). These enzymes play a crucial role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to its tensile strength.

In fibrotic diseases, the expression and activity of LOX family members are often upregulated. This leads to excessive collagen and elastin cross-linking, resulting in the stiffening and scarring of tissues, which impairs organ function.[1][2][3] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs.

This compound: A Potent Pan-Lysyl Oxidase Inhibitor

This compound is a first-in-class, irreversible inhibitor of all five LOX family enzymes.[4] Its pan-LOX inhibitory activity is critical, as different LOX isoforms may be upregulated in different fibrotic conditions and tissues.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the enzymatic activity of the LOX family.[4] By blocking the function of these enzymes, this compound prevents the cross-linking of collagen and elastin fibers. This reduction in ECM cross-linking disrupts the formation of the dense, stiff fibrotic matrix, thereby ameliorating the pathological progression of fibrosis. Preclinical studies have demonstrated that this mechanism leads to a "normalization" of the tumor microenvironment in cancer models by reducing fibrosis and decreasing tumor stiffness.

Below is a diagram illustrating the signaling pathway of fibrosis and the point of intervention for this compound.

Inhibitory Activity

This compound demonstrates potent inhibitory activity against all five members of the lysyl oxidase family, with IC50 values in the sub-micromolar range. The selectivity for LOX enzymes over other human oxidases is high, indicating a favorable safety profile.

| Enzyme Target | IC50 (µM) |

| Fibroblast LOX | 0.493 |

| Recombinant Human LOXL1 | 0.159 |

| Recombinant Human LOXL2 | 0.57 |

| Recombinant Human LOXL3 | 0.18 |

| Recombinant Human LOXL4 | 0.19 |

| Other Human Oxidases (DAO, VAP-1, MAO-A, MAO-B) | >30 |

Preclinical Efficacy in Models of Fibrosis

This compound has demonstrated significant anti-fibrotic efficacy in a wide range of preclinical animal models, targeting fibrosis in multiple organs.

Skin Fibrosis

In a bleomycin-induced model of systemic sclerosis in mice, oral administration of this compound (15 mg/kg daily) resulted in a significant amelioration of skin fibrosis.

| Parameter | Vehicle Control | This compound (15 mg/kg) | % Reduction |

| Dermal Thickness (fold change vs. normal) | ~1.5 | Significantly reduced | Not specified |

| α-SMA Expression | Strongly induced | Significantly reduced | Not specified |

| LOX Expression (fold change vs. normal) | ~2 | Significantly ameliorated | Not specified |

Pulmonary Fibrosis

In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment led to a reduction in lung fibrosis.

| Parameter | Bleomycin + Vehicle | Bleomycin + this compound | % Reduction |

| Lung Fibrosis (Ashcroft score) | Significantly elevated | Ameliorated | Not specified |

| Gross Lung Weight | Elevated | Significantly lowered | Not specified |

Cardiac Fibrosis

In a rat model of ischemia-reperfusion induced myocardial injury, this compound (15 mg/kg orally) demonstrated cardioprotective effects by reducing fibrosis.

| Parameter | Ischemia-Reperfusion + Vehicle | Ischemia-Reperfusion + this compound | % Reduction |

| Collagen Deposition in Left Ventricle | Increased | ~50% reduction | ~50% |

| LOXL1 mRNA Expression (fold change vs. sham) | 1.8 | Not specified | Not specified |

| LOXL2 mRNA Expression (fold change vs. sham) | 2 | Not specified | Not specified |

Kidney and Liver Fibrosis

This compound also showed efficacy in models of kidney and liver fibrosis.

| Model | Organ | Efficacy of this compound |

| Unilateral Ureteral Obstruction (UUO) | Kidney | Reduced fibrotic extent |

| Carbon Tetrachloride (CCl4)-induced Fibrosis | Liver | Reduced fibrotic extent |

Clinical Development in Myelofibrosis

This compound has undergone clinical evaluation in patients with myelofibrosis, a bone marrow cancer characterized by extensive fibrosis that impairs hematopoiesis. The Phase 1/2a clinical trial (NCT04676529) assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Clinical Trial Design and Results

The multicenter, open-label trial included a dose-escalation phase (DEP) and a cohort expansion phase (CEP). The highest dose tested and selected for the CEP was 200 mg administered twice daily (BID).

| Parameter | Result |

| Dose | 200 mg BID |

| Target Engagement | >90% inhibition of plasma LOX and LOXL2 at trough levels |

| Safety and Tolerability | Well-tolerated with the majority of adverse events being Grade 1-2 and not related to treatment |

| Efficacy (preliminary) | |

| Bone Marrow Collagen Fibrosis | 42% of patients showed improvement by 1 grade |

| Symptom Score (TSS) | 62% of patients had a ≥20% reduction; 15% had a ≥50% reduction |

| Hematological Parameters | Stable or improved blood counts |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic efficacy of this compound in a preclinical model.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

-

Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis. Alternatively, bleomycin can be administered systemically via osmotic pumps (e.g., 100 mg/kg over 7 days).

-

This compound Administration: this compound is typically administered orally, for example, by daily gavage at a dose of 15 mg/kg. Treatment can be initiated either prophylactically or therapeutically after the establishment of fibrosis.

-

Assessment of Fibrosis:

-

Histopathology: Lung tissue sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Biochemical Analysis: Lung collagen content can be measured using a Sircol Collagen Assay, which quantifies hydroxyproline levels.

-

Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for total and differential cell counts, as well as total protein concentration, provides an indication of inflammation.

-

Assessment of Bone Marrow Fibrosis in Clinical Trials

In the clinical trial for myelofibrosis, the primary method for assessing changes in bone marrow fibrosis is through bone marrow biopsies.

-

Procedure: Bone marrow aspirates and trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 24 weeks).

-

Analysis:

-

Histological Staining: Biopsy samples are stained with silver impregnation for reticulin fibrosis and Masson's trichrome for collagen fibrosis.

-

Grading: The degree of fibrosis is graded according to established criteria, such as the European Myelofibrosis Network (EUMNET) consensus grading system. This allows for a semi-quantitative assessment of changes in fibrosis severity over time.

-

IWG-MRT Criteria: Response rates are often defined by the International Working Group for Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria.

-

Conclusion

This compound is a promising anti-fibrotic agent with a well-defined mechanism of action as a pan-lysyl oxidase inhibitor. Extensive preclinical data across multiple organ systems have demonstrated its potent anti-fibrotic effects. Furthermore, early clinical data in myelofibrosis patients have shown that this compound is well-tolerated and exhibits encouraging signs of clinical activity, including a reduction in bone marrow fibrosis. The ongoing and future clinical development of this compound holds the potential to provide a novel and effective therapeutic option for patients suffering from a range of debilitating fibrotic diseases.

References

- 1. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]

- 3. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Core Target of PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Diseases and Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5505 is a novel, orally bioavailable, and potent small molecule inhibitor that targets the entire lysyl oxidase (LOX) family of enzymes. This family, comprising five isoforms (LOX and LOXL1-4), plays a critical role in the cross-linking of collagen and elastin, fundamental processes in the formation and stabilization of the extracellular matrix (ECM). In pathological conditions such as fibrosis and cancer, the dysregulation of LOX activity leads to excessive ECM deposition, increased tissue stiffness, and the creation of a pro-tumorigenic microenvironment. This compound acts as an irreversible, mechanism-based inhibitor, effectively blocking the catalytic activity of all LOX isoforms. This mode of action leads to a reduction in collagen cross-linking, thereby ameliorating fibrosis and disrupting the supportive stromal architecture of tumors. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the preclinical and clinical evidence supporting its therapeutic potential.

The Lysyl Oxidase Family: The Molecular Target of this compound

The primary molecular target of this compound is the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] This enzyme family is responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] The LOX family consists of five members: LOX and lysyl oxidase-like 1 through 4 (LOXL1, LOXL2, LOXL3, and LOXL4).[3]

These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process generates highly reactive aldehyde residues that spontaneously condense to form covalent cross-links, which are crucial for the tensile strength and elasticity of connective tissues. While essential for normal tissue development and repair, aberrant LOX activity is a key driver in the pathogenesis of fibrotic diseases and cancer.[2]

In fibrotic conditions such as myelofibrosis, and in the tumor microenvironment of solid cancers like pancreatic cancer, the expression and activity of LOX family members are significantly upregulated.[4] This leads to excessive collagen deposition and cross-linking, resulting in tissue stiffening, organ dysfunction, and the formation of a dense, desmoplastic stroma that can promote tumor growth and impede the delivery of therapeutic agents.

Mechanism of Action of this compound

This compound is a first-in-class, irreversible pan-LOX inhibitor. Its mechanism of action involves binding to the highly conserved active site of all five LOX family enzymes. The proposed mechanism involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, a unique feature of the LOX active site, leading to the irreversible inactivation of the enzyme. By inhibiting all LOX isoforms, this compound effectively prevents the initial step of collagen and elastin cross-linking, thereby reducing the abnormal accumulation and stiffening of the ECM. This broad-spectrum inhibition is thought to be more effective than targeting a single LOX isoform, as it may prevent compensatory mechanisms by other family members.

Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of the LOX family by this compound has significant downstream effects on cellular signaling and the tissue microenvironment.

Anti-Fibrotic Signaling Cascade

In fibrotic diseases like myelofibrosis, this compound's inhibition of LOX enzymes directly reduces the cross-linking of collagen fibers in the bone marrow. This leads to a decrease in bone marrow fibrosis, a hallmark of the disease. By normalizing the bone marrow microenvironment, this compound may help to restore normal hematopoiesis.

Caption: this compound Anti-Fibrotic Mechanism of Action.

Modulation of the Tumor Microenvironment

In the context of solid tumors such as pancreatic cancer, the effects of this compound extend beyond simple ECM remodeling. By reducing the density and stiffness of the desmoplastic stroma, this compound can "normalize" the tumor microenvironment. This has several important consequences:

-

Increased Chemotherapy Penetration: A less dense stroma allows for better perfusion of blood vessels and increased delivery of cytotoxic agents to the tumor cells.

-

Reduced Tumor Stiffness: Decreased tissue stiffness can alter the mechanical cues that drive cancer cell proliferation and invasion.

-

Modulation of Cancer Cell Behavior: By altering the tumor stroma, this compound can reduce cancer cell invasion and metastasis.

Caption: this compound's Impact on the Tumor Microenvironment.

Quantitative Data

In Vitro Potency

| Target | IC50 (µM) |

| Fibroblast LOX | 0.493 |

| rhLOXL1 | 0.159 |

| rhLOXL2 | 0.57 |

| rhLOXL3 | 0.18 |

| rhLOXL4 | 0.19 |

| rh: recombinant human |

Preclinical Efficacy in Pancreatic Cancer (Mouse Model)

| Treatment Group | Median Survival Increase vs. Chemotherapy Alone | Reduction in Metastasis vs. Chemotherapy Alone |

| This compound + Chemotherapy | 35% | 45% |

Clinical Pharmacodynamics in Myelofibrosis

| Dose | Target Inhibition (LOX and LOXL2) |

| 200 mg BID | >90% |

Clinical Outcomes in Myelofibrosis (Phase 1/2a)

| Outcome | Result |

| Reduction in Bone Marrow Collagen Fibrosis | Observed in 5 out of 10 patients at 12 or 24 weeks |

| Stable/Improved Platelet Counts | Observed in 8 out of 11 patients over 24 weeks |

| Stable/Improved Hemoglobin Counts | Observed in 7 out of 11 patients over 24 weeks |

Experimental Protocols

Lysyl Oxidase Activity Assay (Amplex Red-Based)

This protocol is a representative method for determining LOX activity, similar to assays used in the preclinical evaluation of this compound.

Principle: The oxidative deamination of a substrate by LOX produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified.

Materials:

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.8)

-

LOX substrate (e.g., a synthetic peptide or purified collagen)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Amplex Red in DMSO.

-

Prepare a working solution of HRP in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Reaction:

-

In a 96-well plate, add the test sample (e.g., cell lysate, purified enzyme) and the LOX substrate.

-

Add varying concentrations of this compound to the appropriate wells.

-

Initiate the reaction by adding a mixture of Amplex Red and HRP.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for a Lysyl Oxidase Activity Assay.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used preclinical model to evaluate anti-fibrotic therapies.

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis that mimics aspects of human idiopathic pulmonary fibrosis.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Mice (e.g., C57BL/6 strain)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Animal Acclimatization:

-

House mice in a controlled environment for at least one week prior to the experiment.

-

-

Bleomycin Administration:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of bleomycin dissolved in sterile saline. Control animals receive saline only.

-

-

Treatment with this compound:

-

Administer this compound orally (e.g., by gavage or in medicated feed) daily, starting on a predetermined day post-bleomycin instillation.

-

-

Monitoring:

-

Monitor the animals for signs of distress and body weight changes.

-

-

Endpoint Analysis (e.g., at day 14 or 21):

-

Euthanize the mice and collect lung tissue.

-

Assess the extent of fibrosis by:

-

Histology: Staining with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2).

-

-

3D Organotypic Invasion Assay (Pancreatic Cancer)

This assay models the invasion of cancer cells into a surrounding matrix, a key step in metastasis.

Principle: Cancer cell spheroids are embedded in a 3D collagen matrix, and their invasion into the matrix is monitored over time.

Materials:

-

Pancreatic cancer cell lines

-

Collagen I

-

Cell culture medium

-

This compound

-

Microscopy imaging system

Procedure:

-

Spheroid Formation:

-

Grow pancreatic cancer cells as 3D spheroids.

-

-

Matrix Embedding:

-

Embed the spheroids in a collagen I gel in a multi-well plate.

-

-

Treatment:

-

Add cell culture medium containing different concentrations of this compound to the wells.

-

-

Invasion Monitoring:

-

Image the spheroids at regular intervals (e.g., every 24 hours) using a microscope.

-

-

Quantification:

-

Measure the area of invasion from the edge of the spheroid into the collagen matrix.

-

Conclusion

This compound is a potent, pan-LOX inhibitor with a well-defined mechanism of action that addresses the fundamental role of collagen and elastin cross-linking in the pathophysiology of fibrotic diseases and cancer. By targeting the entire lysyl oxidase family, this compound effectively reduces tissue fibrosis and remodels the tumor microenvironment to enhance the efficacy of chemotherapy. The robust preclinical data and promising early clinical findings in myelofibrosis underscore the significant therapeutic potential of this first-in-class agent. Further clinical investigation is warranted to fully elucidate the role of this compound in treating a range of fibrotic and oncologic conditions.

References

PXS-5505: A Technical Overview of its Pan-Lysyl Oxidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibitory activity. The lysyl oxidase family of enzymes, comprising five members (LOX and LOXL1-4), are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Aberrant LOX activity is implicated in the pathogenesis of various fibrotic diseases and cancer by promoting the stiffening and desmoplasia of tissue.[2][3] this compound's mechanism of action, which involves the irreversible inhibition of all LOX family members, presents a promising therapeutic strategy for conditions characterized by excessive fibrosis, such as myelofibrosis and certain solid tumors.[4]

Core Mechanism of Action

This compound acts as a first-in-class irreversible inhibitor of the entire lysyl oxidase family. Its proposed mechanism involves binding to the highly conserved lysyl tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This interaction is hypothesized to form a Schiff base, which then undergoes oxidation and substitution, leading to a covalently bound enzyme-inhibitor complex. This irreversible binding results in a complete loss of enzymatic activity, which can only be restored through the de novo synthesis of the LOX enzymes.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against all members of the lysyl oxidase family. The following table summarizes the available quantitative data on its inhibitory concentrations.

| Target Enzyme | IC50 (µM) | Cell/System | Reference |

| Fibroblast LOX | 0.493 | --- | |

| Recombinant Human LOXL1 | 0.159 | --- | |

| Recombinant Human LOXL2 | 0.57 | --- | |

| Recombinant Human LOXL3 | 0.18 | --- | |

| Recombinant Human LOXL4 | 0.19 | --- | |

| Pan-LOX | 0.2 - 2 | --- |

In Vivo Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated robust target engagement and anti-fibrotic efficacy of this compound.

| Study Type | Model/Patient Population | Key Findings | Reference |

| Phase 1/2a Clinical Trial | Myelofibrosis Patients | >90% inhibition of plasma LOX and LOXL2 at 200 mg BID. Reduction in bone marrow collagen fibrosis in 42% of patients. | |

| Preclinical Study | Rodent Models of Systemic Sclerosis | Reduced dermal thickness, α-smooth muscle actin, and normalized collagen/elastin crosslink formation in skin and lung. | |

| Preclinical Study | Pancreatic Cancer Mouse Models | Increased survival by 35% and reduced metastasis by 45% when combined with chemotherapy. Reduced collagen deposition and tumor stiffness. | |

| Phase 1 Clinical Trial | Healthy Volunteers | Single doses of 200 or 300 mg achieved complete inhibition of plasma LOX. Multiple daily doses of 100-200 mg resulted in 60-70% inhibition of plasma LOX at 12 hours. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by lysyl oxidase and the proposed mechanism of action of this compound, as well as a typical experimental workflow for evaluating its anti-fibrotic effects.

Caption: Lysyl Oxidase Signaling Pathway and this compound Inhibition.

Caption: Mechanism of Irreversible LOX Inhibition by this compound.

Caption: Preclinical Experimental Workflow for this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are proprietary and not fully disclosed in publications, the methodologies can be summarized based on the available literature.

Lysyl Oxidase Activity Assay

A common method to assess LOX activity in tissues involves a fluorescence-based assay.

-

Tissue Homogenization: Skin or other relevant tissues are homogenized in a suitable buffer.

-

Substrate Addition: A LOX substrate, such as Amplex Red, is added to the homogenate. In the presence of active LOX, hydrogen peroxide is produced.

-

Detection: Horseradish peroxidase is used to catalyze the reaction between hydrogen peroxide and the substrate, generating a fluorescent product (e.g., resorufin).

-

Measurement: Fluorescence is measured over time at specific excitation and emission wavelengths (e.g., 544 nm and 590 nm, respectively) at 37°C.

-

Inhibition Control: A known pan-LOX inhibitor, such as β-aminopropionitrile (BAPN), is used to determine the background signal and confirm that the measured activity is specific to lysyl oxidases.

-

Data Analysis: The rate of fluorescence increase is proportional to the LOX activity in the sample.

Collagen and Elastin Cross-link Analysis

This analysis is crucial for determining the direct pharmacodynamic effect of this compound.

-

Tissue Hydrolysis: Lung or other fibrotic tissues are hydrolyzed to break down proteins into their constituent amino acids and cross-linking molecules.

-

Chromatography: The hydrolysate is analyzed using high-performance liquid chromatography (HPLC) or a similar chromatographic technique.

-

Quantification: The levels of specific collagen cross-links (e.g., pyridinoline, deoxypyridinoline) and elastin cross-links (desmosine, isodesmosine) are quantified.

-

Normalization: The cross-link levels are often normalized to the total collagen content, which can be determined by measuring hydroxyproline levels.

Bleomycin-Induced Fibrosis Model

This is a widely used preclinical model to evaluate anti-fibrotic therapies.

-

Animal Model: Typically, C57BL/6 mice are used.

-

Induction of Fibrosis: A single dose of bleomycin is administered, often via oropharyngeal aspiration or intradermal injection, to induce lung or skin fibrosis, respectively.

-

Treatment: this compound or a vehicle control is administered orally, often on a daily basis, starting from the day of bleomycin administration.

-

Endpoint Analysis: After a defined period (e.g., 21 days), animals are euthanized, and tissues are harvested for histological, biochemical, and gene expression analyses as described above.

Conclusion

This compound is a potent, irreversible pan-lysyl oxidase inhibitor with a well-defined mechanism of action. Its ability to effectively block the entire LOX family translates into significant anti-fibrotic effects in a range of preclinical models and promising early clinical data in myelofibrosis. The robust target engagement and favorable safety profile make this compound a strong candidate for further development in the treatment of fibrotic diseases and as an adjunct therapy in oncology to overcome stromal resistance.

References

- 1. Lysyl oxidase promotes renal fibrosis via accelerating collagen cross-link driving by β-arrestin/ERK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancerworld.net [cancerworld.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]

PXS-5505 and its Role in Collagen Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PXS-5505 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent and irreversible pan-lysyl oxidase (LOX) inhibition. By targeting all five members of the lysyl oxidase family (LOX and LOXL1-4), this compound effectively prevents the enzymatic cross-linking of collagen and elastin, a critical process in the pathogenesis of fibrotic diseases and the desmoplastic stroma of various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating collagen cross-linking, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the fields of fibrosis and oncology.

Introduction to this compound and the Lysyl Oxidase Family

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue stiffening and organ dysfunction. A pivotal step in the maturation and stabilization of the ECM is the covalent cross-linking of collagen and elastin fibers. This process is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1][2][3] Elevated expression and activity of LOX enzymes are implicated in a wide range of fibrotic conditions, including myelofibrosis, systemic sclerosis, and idiopathic pulmonary fibrosis, as well as in the formation of a dense, therapy-resistant tumor microenvironment in cancers such as pancreatic cancer.[4][5]

This compound is a first-in-class, orally active pan-LOX inhibitor designed to counteract the pathological effects of excessive collagen and elastin cross-linking. Its ability to inhibit all five LOX isoforms provides a comprehensive approach to disrupting the fibrotic process.

Mechanism of Action: Inhibition of Collagen Cross-Linking

The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of the LOX family. This inhibition prevents the initial step of collagen and elastin cross-linking: the oxidative deamination of lysine and hydroxylysine residues in tropocollagen and tropoelastin. This process is crucial for the formation of reactive aldehyde residues (allysine and hydroxyallysine), which then spontaneously form covalent cross-links, leading to the stabilization and maturation of collagen and elastin fibers. By blocking this enzymatic step, this compound effectively reduces the structural integrity of the fibrotic matrix, making it more susceptible to degradation and remodeling.

Signaling Pathways in Collagen Cross-Linking and this compound Intervention

The expression and activity of LOX enzymes are regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a central player in fibrosis. TGF-β stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM production. Myofibroblasts, in turn, secrete large amounts of collagen and upregulate LOX expression, creating a profibrotic feedback loop. This compound intervenes at a critical downstream point in this cascade by directly inhibiting the enzymatic machinery responsible for collagen cross-linking.

Quantitative Data

This compound has demonstrated potent inhibition of all five human lysyl oxidase enzymes. The following tables summarize the key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM) | Source |

| Fibroblast LOX | 0.493 | |

| Recombinant Human LOXL1 | 0.159 | |

| Recombinant Human LOXL2 | 0.57 | |

| Recombinant Human LOXL3 | 0.18 | |

| Recombinant Human LOXL4 | 0.19 |

Table 2: Clinical Pharmacodynamic Data from Phase I/IIa Myelofibrosis Trial (NCT04676529)

| Parameter | Result | Dose | Source |

| LOX and LOXL2 Inhibition (trough plasma levels) | >90% | 200 mg BID | |

| Reduction in Bone Marrow Collagen Fibrosis | Observed in 5 out of 10 patients | 200 mg BID |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Lysyl Oxidase Activity Assay (Amplex Red-Based)

This fluorometric assay is commonly used to measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate.

Detailed Methodology:

-

Sample Preparation: Prepare the biological sample containing lysyl oxidase. This can include conditioned cell culture medium, tissue homogenates, or purified enzyme preparations.

-

Working Solution Preparation: A working solution is prepared containing a LOX substrate (e.g., a proprietary substrate that releases H₂O₂ upon oxidation), horseradish peroxidase (HRP), and a fluorogenic HRP substrate such as Amplex Red.

-

Reaction Initiation: The sample is mixed with the working solution in a microplate well.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes), protected from light.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm. The increase in fluorescence is proportional to the amount of H₂O₂ produced, and thus to the LOX activity in the sample.

Bleomycin-Induced Skin Fibrosis Mouse Model

This is a widely used preclinical model to induce dermal fibrosis and evaluate the efficacy of anti-fibrotic agents.

Detailed Methodology:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: Bleomycin is administered subcutaneously into the shaved backs of the mice. A common protocol involves injecting 1.0 mg/mL of bleomycin in a volume of 50 µL every other day for 4 weeks.

-

Treatment: this compound is administered orally, typically daily, throughout the course of bleomycin treatment.

-

Assessment of Fibrosis:

-

Histopathology: Skin samples are collected at the end of the study and stained with Hematoxylin and Eosin (H&E) to measure dermal thickness and Masson's Trichrome to visualize and quantify collagen deposition.

-

Collagen Quantification: The total collagen content in skin biopsies is determined using a Sircol Collagen Assay.

-

Myofibroblast Quantification: Immunohistochemistry is performed to detect α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

Quantification of Collagen Cross-Links by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the sensitive and specific quantification of both immature and mature collagen cross-links.

Detailed Methodology:

-

Sample Preparation: Tissue samples are hydrolyzed, typically using 6 M HCl at elevated temperatures, to break down the protein into its constituent amino acids and cross-linking molecules.

-

Chromatographic Separation: The hydrolysate is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., n-heptafluorobutyric acid) is used to separate the different cross-linking species, such as pyridinoline (PYD) and deoxypyridinoline (DPD).

-

Detection: The eluted cross-links are detected by their natural fluorescence using a spectrofluorometer.

-

Quantification: The concentration of each cross-link is determined by comparing the peak areas to those of known standards.

3D Organotypic Co-Culture Model of Pancreatic Cancer

This in vitro model recapitulates key aspects of the tumor microenvironment by co-culturing pancreatic cancer cells with cancer-associated fibroblasts (CAFs).

Detailed Methodology:

-

Cell Culture: Pancreatic cancer cell lines and primary CAFs are cultured separately.

-

Co-Culture Seeding: Cancer cells and CAFs are mixed at a defined ratio (e.g., 1:3) and embedded in a basement membrane matrix such as Matrigel.

-

Organoid Formation: The cell-matrix mixture is cultured in a specialized organoid medium, allowing the cells to self-organize into 3D spheroids.

-

Treatment and Analysis: The established organoids are treated with this compound, and various endpoints are assessed, including spheroid size and morphology, cell viability, ECM protein deposition (e.g., collagen), and changes in gene and protein expression.

Conclusion

This compound is a potent, pan-lysyl oxidase inhibitor with a clear mechanism of action centered on the prevention of collagen and elastin cross-linking. This targeted approach has demonstrated significant anti-fibrotic effects in a range of preclinical models and has shown promising early signs of clinical activity and a favorable safety profile in patients with myelofibrosis. The data and methodologies presented in this guide underscore the potential of this compound as a novel therapeutic for a variety of fibrotic diseases and cancers characterized by a dense desmoplastic stroma. Further investigation into the full therapeutic potential of this compound is warranted.

References

- 1. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-Lysyl Oxidase Inhibitor this compound Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PXS-5505 in Myelofibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality. A key pathological feature of myelofibrosis is the excessive deposition of extracellular matrix (ECM) proteins, a process heavily reliant on the enzymatic activity of the lysyl oxidase (LOX) family of enzymes. PXS-5505 is a potent, oral, small-molecule, pan-lysyl oxidase inhibitor that has demonstrated significant anti-fibrotic efficacy in preclinical models of myelofibrosis. This technical guide provides an in-depth summary of the preclinical data, experimental protocols, and underlying mechanisms of action of this compound in the context of myelofibrosis.

Mechanism of Action: Targeting the Fibrotic Cascade

This compound exerts its anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) proteins. These copper-dependent enzymes are critical for the cross-linking of collagen and elastin, the primary structural components of the extracellular matrix. In myelofibrosis, the overexpression of LOX and LOXL enzymes by malignant megakaryocytes and other stromal cells leads to the stiffening and accumulation of fibrotic tissue in the bone marrow. By inhibiting this cross-linking process, this compound aims to prevent the progression of bone marrow fibrosis and potentially reverse existing fibrosis, thereby restoring a more favorable microenvironment for normal hematopoiesis.[1]

The signaling pathway targeted by this compound is central to the pathophysiology of myelofibrosis. Aberrant signaling, often driven by mutations in the JAK-STAT pathway, leads to the overproduction of profibrotic cytokines and growth factors, such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). These factors, in turn, stimulate the expression and activity of LOX enzymes, creating a feed-forward loop that drives progressive fibrosis. This compound intervenes at a critical downstream node of this pathogenic cascade.

Preclinical Efficacy in Murine Models of Myelofibrosis

The anti-fibrotic activity of this compound and its analogs has been evaluated in well-established mouse models of myelofibrosis, including the GATA1low and JAK2V617F models. These models recapitulate key features of human myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and abnormal megakaryocyte proliferation.

GATA1low Mouse Model

The Gata1low mouse model is characterized by a hypomorphic mutation in the Gata1 gene, leading to impaired megakaryocyte development and subsequent age-dependent development of myelofibrosis.[2][3][4]

-

Animal Model: Male and female GATA1low mice, 15-16 weeks of age.[5]

-

Treatment: A this compound analog, PXS-LOX_1, was administered via intraperitoneal (IP) injection at a dose of 15 mg/kg, four times a week for nine weeks. A vehicle control group was also included.

-

Endpoints:

-

Bone Marrow Fibrosis: Femurs were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with Gomori's silver stain to visualize reticulin fibers. The extent of fibrosis was quantified by measuring the integrated density of the stained fibers.

-

Spleen Weight: Spleens were excised and weighed at the end of the study.

-

Megakaryocyte Count: Bone marrow sections were stained with Hematoxylin and Eosin (H&E), and the number of megakaryocytes per high-power field was counted.

-

| Parameter | Vehicle Control | PXS-LOX_1 Treated | % Reduction | p-value |

| Bone Marrow Reticulin Fibrosis (Integrated Density) | ||||

| Male | 100% (normalized) | 21% | 79% | < 0.05 |

| Female | 131.6% (relative to male vehicle) | 15.8% | 88% | < 0.05 |

| Combined | 100% (normalized) | 12.2% | 87.8% | < 0.001 |

| Spleen Weight (mg) | 305.11 ± 22.4 | 242.25 ± 18 | 20.6% | < 0.05 |

| Bone Marrow Megakaryocytes (per 20x field) | 32.91 ± 0.71 | 24.65 ± 0.6 | 25.1% | < 0.001 |

Data are presented as mean ± standard deviation or as a percentage of the control group. Data is sourced from studies using PXS-LOX_1 and a related compound, PXS-5446, in the GATA1low model.

JAK2V617F Mouse Model

The JAK2V617F knock-in mouse model expresses the human JAK2V617F mutation, a common driver mutation in human myeloproliferative neoplasms, and develops a myelofibrotic phenotype.

-

Animal Model: Male and female JAK2V617F-mutated mice, 15-17 weeks of age.

-

Treatment: this compound (referred to as PXS-LOX_2 in the study) was administered orally (p.o.) at a dose of 5 mg/kg, four times a week for eight weeks. A vehicle control group was also included.

-

Endpoints:

-

Bone Marrow Fibrosis: Assessed by reticulin staining and quantification as described for the GATA1low model.

-

Megakaryocyte Count: Determined from H&E stained bone marrow sections.

-

| Parameter | Vehicle Control | This compound (PXS-LOX_2) Treated | % Reduction |

| Bone Marrow Reticulin Fibrosis | |||

| Male | 100% (normalized) | 54.3% | 45.7% |

| Female | 100% (normalized) | 10.0% | 90.0% |

| Combined | 100% (normalized) | 32.7% | 67.3% |

Data are presented as a percentage of the control group.

Summary and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a novel, disease-modifying agent for the treatment of myelofibrosis. In multiple relevant animal models, this compound and its analogs have demonstrated a consistent ability to reduce bone marrow fibrosis, a key driver of the disease's pathophysiology. Furthermore, this compound has shown a favorable safety profile in these preclinical studies. These promising preclinical findings have provided a strong rationale for the clinical development of this compound in patients with myelofibrosis. Ongoing and future clinical trials will further elucidate the safety and efficacy of this novel anti-fibrotic agent in a clinical setting.

References

- 1. Lysyl oxidase inhibition in primary myelofibrosis: A renewed strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of myelofibrosis in mice genetically impaired for GATA-1 expression (GATA-1(low) mice) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel targets to cure primary myelofibrosis from studies on Gata1low mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel targets to cure primary myelofibrosis from studies on Gata1low mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Lysyl Oxidase Inhibitors Attenuate Hallmarks of Primary Myelofibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for Remodeling the Pancreatic Cancer Stroma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma that creates a formidable barrier to therapeutic agents and promotes tumor progression.[1][2] This fibrotic microenvironment is largely orchestrated by pancreatic stellate cells (PSCs) and is rich in extracellular matrix (ECM) proteins, particularly collagen.[1] The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen fibers, which increases stromal stiffness and contributes to the aggressive nature of pancreatic cancer.[2][3] PXS-5505 is a first-in-class, orally bioavailable, small-molecule inhibitor that targets all members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By inhibiting pan-LOX activity, this compound aims to normalize the tumor microenvironment, enhance the efficacy of chemotherapy, and improve patient outcomes. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of pancreatic cancer stroma, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound is an irreversible inhibitor of the lysyl oxidase family of enzymes. It is hypothesized to bind to the lysyl-tyrosyl quinone (LTQ) cofactor in the active site of the LOX enzymes. This covalent binding leads to the irreversible inactivation of the enzyme, preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin. The inhibition of this crucial step in ECM maturation leads to a reduction in collagen cross-linking, resulting in a less dense and stiff tumor stroma. This "normalization" of the tumor microenvironment is believed to have several downstream anti-tumor effects, including improved penetration of chemotherapeutic agents, reduced cancer cell invasion, and decreased metastasis.

Signaling Pathway and Therapeutic Rationale

The following diagram illustrates the proposed mechanism of action of this compound in the pancreatic tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Condition | Result | Significance |

| Cancer Cell Invasion | This compound + Gemcitabine vs. Gemcitabine alone | Significantly reduced invaded field of view | P = 0.0019 |

Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine (KPC Mouse Model)

| Parameter | Gemcitabine Alone | This compound + Gemcitabine | Improvement | Significance |

| Median Survival | 125 days | 171 days | 36.8% increase | P = 0.0338 |

| Metastasis to Liver | - | - | 45% reduction | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

3D Organotypic Invasion Assay

This assay is used to assess the invasive potential of cancer cells in a three-dimensional, physiologically relevant environment.

Materials:

-

Rat tail collagen type I

-

Fibroblasts (e.g., primary human pancreatic stellate cells)

-

Pancreatic cancer cells (labeled with a fluorescent marker, e.g., GFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Gemcitabine

-

24-well plates

-

Confocal microscope

Protocol:

-

Prepare a collagen gel solution on ice by mixing rat tail collagen type I with a neutralizing buffer and cell culture medium.

-

Resuspend fibroblasts in the collagen gel solution at a desired concentration.

-

Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1-2 hours to form a stromal layer.

-

Seed fluorescently labeled pancreatic cancer cells on top of the solidified stromal layer.

-

Add cell culture medium containing the desired concentrations of this compound, gemcitabine, or a combination of both.

-

Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).

-

Fix the gels with 4% paraformaldehyde.

-

Image the gels using a confocal microscope, capturing z-stacks to visualize the invasion of cancer cells into the stromal layer.

-

Quantify the invasion by measuring the area or depth of cancer cell penetration into the gel.

Unconfined Compression Analysis for Tumor Stiffness

This method measures the mechanical properties of the tumor tissue, specifically its stiffness.

Materials:

-

Excised tumor tissue

-

Phosphate-buffered saline (PBS)

-

Mechanical testing system with a compression platen

-

Calipers

Protocol:

-

Excise fresh tumor tissue from the experimental animals.

-

Use calipers to measure the dimensions of the tumor sample.

-

Place the tumor sample in a bath of PBS on the mechanical testing system.

-

Lower the compression platen until it makes contact with the tumor.

-

Apply a series of compressive strains to the tumor at a constant rate.

-

Record the resulting stress (force per unit area) at each strain level.

-

Plot the stress-strain curve and calculate the Young's modulus from the linear region of the curve. The Young's modulus is a measure of the tissue's stiffness.

Picrosirius Red Staining for Collagen Quantification

This histological staining technique is used to visualize and quantify collagen fibers in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Picrosirius red solution

-

Weigert's hematoxylin

-

Polarizing microscope

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Weigert's hematoxylin to visualize cell nuclei.

-

Rinse the sections and then stain with Picrosirius red solution.

-

Dehydrate the sections and mount with a coverslip.

-

Image the stained sections using a polarizing microscope. Under polarized light, collagen fibers will appear bright red or yellow against a dark background.

-

Quantify the collagen content by measuring the area of positive staining using image analysis software.

KPC Mouse Model for Pancreatic Cancer

The KPC mouse model is a genetically engineered mouse model that spontaneously develops pancreatic cancer that closely mimics the human disease.

Model Details:

-

Genotype: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre

-

Mechanism: Cre-recombinase expression driven by the Pdx-1 promoter leads to the activation of the oncogenic KrasG12D allele and the inactivation of the p53 tumor suppressor gene specifically in pancreatic progenitor cells.

-

Disease Progression: These mice develop pancreatic intraepithelial neoplasia (PanIN) lesions that progress to invasive PDAC and metastatic disease.

Experimental Use:

-

Monitor the mice for tumor development using imaging techniques such as ultrasound or MRI.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, gemcitabine alone, this compound alone, this compound + gemcitabine).

-

Administer the treatments according to the specified dosing regimen and schedule.

-

Monitor tumor growth and the overall health of the mice.

-

At the end of the study, euthanize the mice and collect tumors and other organs for histological and molecular analysis.

Conclusion

The preclinical data on this compound in the context of pancreatic cancer stroma are highly encouraging. By targeting the entire lysyl oxidase family, this compound effectively reduces the desmoplasia and stiffness of the tumor microenvironment. This stromal remodeling, when combined with standard-of-care chemotherapy like gemcitabine, has been shown to significantly enhance anti-tumor efficacy, leading to increased survival and reduced metastasis in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other stromal-modifying agents in pancreatic cancer. Further clinical investigation of this compound in pancreatic cancer patients is warranted.

References

- 1. cancerworld.net [cancerworld.net]

- 2. Pharmaxis announces the publication of positive preclinical data for this compound - Biotech [biotechdispatch.com.au]

- 3. A novel pan-lysyl oxidase inhibitor for improving the treatment of pancreatic cancer: Episode 16 of The Cancer Researcher Podcast - The Cancer Researcher [magazine.eacr.org]

PXS-5505: A Pan-Lysyl Oxidase Inhibitor Remodeling the Tumor Microenvironment for Enhanced Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, with its dense fibrotic stroma and immunosuppressive properties often limiting the penetration and efficacy of chemotherapeutic agents. PXS-5505, a first-in-class, orally bioavailable, small-molecule pan-lysyl oxidase (LOX) inhibitor, has emerged as a promising therapeutic agent that targets the TME. By irreversibly inhibiting all five members of the LOX family, this compound effectively reduces collagen cross-linking, a critical process in the formation of the fibrotic TME. This guide provides a comprehensive overview of the mechanism of action of this compound, its profound effects on the TME, and its potential to enhance the efficacy of standard-of-care chemotherapies in solid tumors such as pancreatic ductal adenocarcinoma (PDAC) and cholangiocarcinoma (CCA).

Introduction: The Role of Lysyl Oxidases in the Tumor Microenvironment

The lysyl oxidase (LOX) family of enzymes, comprising LOX and its four homologs (LOXL1-4), are copper-dependent amine oxidases that play a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of cancer, the overexpression of LOX family members is frequently observed and is associated with the development of a desmoplastic or fibrotic TME.[2][3] This fibrotic microenvironment, characterized by increased collagen deposition and stiffness, promotes tumor progression, metastasis, and resistance to therapy.[1][4] The dense and rigid ECM physically impedes the delivery of therapeutic agents to the tumor cells and also contributes to an immunosuppressive milieu by affecting the infiltration and function of immune cells.

Mechanism of Action of this compound

This compound is a highly selective and potent irreversible inhibitor of all five lysyl oxidase enzymes. Its mechanism of action involves the formation of a covalent bond with the lysyl-tyrosyl-quinone (LTQ) cofactor, which is unique to the active site of the LOX family enzymes. This irreversible inhibition effectively blocks the enzymatic activity of LOX, thereby preventing the cross-linking of collagen fibers. The reduction in collagen cross-linking leads to a "normalization" of the TME, characterized by decreased tissue stiffness and fibrosis.

Effects of this compound on the Tumor Microenvironment

Preclinical studies in various cancer models have demonstrated the profound effects of this compound on the TME, leading to enhanced therapeutic outcomes when used in combination with chemotherapy.

Reduction of Fibrosis and Tumor Stiffness

This compound has been shown to significantly reduce collagen deposition and decrease tumor stiffness. This is a direct consequence of its inhibitory effect on LOX-mediated collagen cross-linking. In preclinical models of pancreatic and liver cancer, treatment with this compound led to a notable decrease in fibrosis, which is a key factor in chemoresistance.

Enhanced Chemotherapy Penetration and Efficacy

By remodeling the dense fibrotic stroma, this compound improves the penetration of chemotherapeutic agents into the tumor. This enhanced drug delivery, coupled with the disruption of the pro-survival signals from the stiff ECM, leads to a significant potentiation of the cytotoxic effects of chemotherapy.

Modulation of the Immune Microenvironment

The fibrotic TME is often characterized by an immunosuppressive landscape. This compound has been shown to modulate this environment, leading to enhanced anti-tumor immunity. By reducing fibrosis, this compound may facilitate the infiltration of cytotoxic T lymphocytes into the tumor. Furthermore, studies have shown that pan-LOX inhibition can render tumor-associated macrophages more susceptible to chemotherapy.

Quantitative Data from Preclinical Studies

The efficacy of this compound, particularly in combination with chemotherapy, has been quantified in several preclinical studies. The following tables summarize key findings in pancreatic ductal adenocarcinoma and cholangiocarcinoma models.

Table 1: Efficacy of this compound in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)

| Experimental Model | Treatment Groups | Key Findings | Reference |

| KPC Mouse Model | Gemcitabine alone | Median survival: 125 days | |

| This compound + Gemcitabine | Median survival: 171 days (35% increase, p=0.0338) | ||

| Reduced metastasis to the liver by 45% | |||

| 3D Organotypic Invasion Assay | Gemcitabine alone | - | |

| This compound + Gemcitabine | Significantly reduced cancer cell invasion (p=0.0019) |

Table 2: Efficacy of this compound in a Preclinical Model of Cholangiocarcinoma (CCA)

| Experimental Model | Treatment Groups | Key Findings | Reference |

| Orthotopic and Autochthonous Mouse Models | Chemotherapy alone | - | |

| This compound + Chemotherapy (FOX) | Significantly delayed tumor growth | ||

| Improved survival | |||

| Significantly reduced collagen deposition | |||

| Significantly reduced α-SMA expression | |||

| Significantly increased cleaved caspase-3 levels |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Orthotopic Mouse Model of Pancreatic/Liver Cancer

References

- 1. Lysyl Oxidase Isoforms and Potential Therapeutic Opportunities for Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proactiveinvestors.co.uk [proactiveinvestors.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis - PMC [pmc.ncbi.nlm.nih.gov]

PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family driving the fibrotic process is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural components of the ECM. PXS-5505 is a potent, orally bioavailable, small molecule inhibitor of all lysyl oxidase family members (pan-LOX inhibitor) currently under investigation as a novel anti-fibrotic agent. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, orally administered small molecule that irreversibly inhibits the catalytic activity of the entire lysyl oxidase family of enzymes: LOX and LOX-like proteins 1-4 (LOXL1-4)[1]. These copper-dependent amine oxidases are crucial for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix.[2] By inhibiting these enzymes, this compound effectively blocks the maturation and stabilization of collagen fibrils, thereby disrupting the formation of the dense, stiff fibrotic tissue that characterizes fibrotic diseases.[3][4] This mechanism of action offers a direct approach to attenuate and potentially reverse the progression of fibrosis in various organs.

The rationale for a pan-LOX inhibitor stems from the fact that multiple LOX isoforms are often upregulated in fibrotic tissues.[2] For instance, in patients with Systemic Sclerosis (SSc), both LOX and LOXL2 expression are elevated in the skin and lungs. This compound has demonstrated a favorable safety profile in clinical trials and has shown efficacy in various preclinical models of fibrosis, as well as in a Phase 2 clinical trial for myelofibrosis, a cancer characterized by bone marrow fibrosis.

Signaling Pathway of Fibrosis and this compound Intervention

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Source |

| Fibroblast LOX | 0.493 | |

| Recombinant Human LOXL1 | 0.159 | |

| Recombinant Human LOXL2 | 0.57 | |

| Recombinant Human LOXL3 | 0.18 | |

| Recombinant Human LOXL4 | 0.19 |

This compound demonstrates potent inhibitory activity against all members of the lysyl oxidase family.

Table 2: Preclinical Efficacy of this compound in Rodent Models of Fibrosis

| Fibrosis Model | Species | This compound Dose | Key Findings | Reference |

| Bleomycin-induced Skin Fibrosis | Mouse | 15 mg/kg, oral, daily | Reduced dermal thickness and α-SMA expression. | |

| Bleomycin-induced Lung Fibrosis | Mouse | 15 mg/kg, oral, daily | Normalized collagen and elastin cross-links, reduced pulmonary fibrosis. | |

| Ischemia-Reperfusion Heart Fibrosis | Rodent | Not specified | Reduced fibrotic extent. | |

| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | 10 mg/kg, oral, daily | Reduced fibrotic extent. | |

| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | Not specified | Reduced fibrotic extent. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse | 20 mg/kg | In combination with gemcitabine, increased survival and reduced liver metastasis. |

Table 3: Clinical Trial Data for this compound in Myelofibrosis (NCT04676529)

| Phase | Patient Population | This compound Dose | Key Findings | Reference |

| Phase 1/2a | Relapsed/refractory myelofibrosis | Dose escalation: 100 mg, 150 mg, 200 mg BID. Cohort expansion: 200 mg BID | Well-tolerated with a good safety profile. 60% of patients showed improvement in bone marrow fibrosis grade after 6 months. Reduction in total symptom score. |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Fibrosis Models

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: Bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) is injected subcutaneously into the back of the mice daily or every other day for a period of 3-4 weeks.

-

This compound Administration: this compound is administered orally, typically at a dose of 15 mg/kg, once daily, starting from the initiation of bleomycin treatment.

-

Endpoint Analysis:

-

Dermal Thickness: Measured using calipers or histological analysis of skin cross-sections stained with Masson's trichrome.

-

Collagen Deposition: Quantified from Masson's trichrome-stained sections using image analysis software.

-

Myofibroblast Infiltration: Assessed by immunohistochemistry for α-smooth muscle actin (α-SMA).

-

LOX Expression: Determined by immunohistochemistry or western blotting.

-

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice.

-

This compound Administration: Oral administration of this compound (e.g., 15 mg/kg, daily) is typically initiated at the time of or shortly after bleomycin administration.

-

Endpoint Analysis:

-

Histological Assessment: Lungs are harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Collagen Content: Measured by hydroxyproline assay of lung homogenates.

-

Collagen and Elastin Cross-links: Quantified by liquid chromatography-mass spectrometry (LC-MS/MS) analysis of lung tissue hydrolysates.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts are performed to assess inflammation.

-

Experimental Workflow for Preclinical Fibrosis Models

Clinical Trial in Myelofibrosis (NCT04676529)

-

Study Design: An open-label, multi-center, Phase 1/2a dose-escalation and cohort expansion study.

-

Patient Population: Patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who are intolerant, unresponsive, or ineligible for Janus kinase (JAK) inhibitor therapy.

-

Treatment Regimen:

-

Dose Escalation Phase: this compound administered orally at 100 mg, 150 mg, and 200 mg twice daily (BID) to determine the recommended Phase 2 dose.

-

Cohort Expansion Phase: Patients receive the recommended Phase 2 dose (200 mg BID) for 24 weeks.

-

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures:

-

Bone Marrow Fibrosis: Assessed by grading of bone marrow biopsies at baseline and after 24 weeks of treatment.

-

Symptom Improvement: Measured using the Myelofibrosis Symptom Assessment Form (MF-SAF) Total Symptom Score (TSS).

-

Anemia and Thrombocytopenia: Monitored through regular blood counts.

-

Pharmacokinetics and Pharmacodynamics: Plasma concentrations of this compound and inhibition of LOX/LOXL2 activity are measured.

-

Logical Relationship of Clinical Trial Phases

References

- 1. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A phase I/IIa trial of this compound, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]

- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

The Selectivity Profile of PXS-5505: A Pan-Lysyl Oxidase Inhibitor

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth analysis of the selectivity profile of PXS-5505, a first-in-class, orally bioavailable, and irreversible pan-lysyl oxidase (LOX) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets all five members of the lysyl oxidase family of enzymes: LOX and LOX-like proteins 1 through 4 (LOXL1-4). These copper-dependent amine oxidases are critical for the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). By inhibiting these enzymes, this compound effectively modulates fibrotic processes, demonstrating potential therapeutic applications in myelofibrosis and other fibrotic diseases. The mechanism of action involves the irreversible binding to the lysyl-tyrosyl-quinone (LTQ) cofactor within the active site of the LOX enzymes.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against its primary targets within the LOX family and a panel of other human amine oxidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.

| Enzyme Target | IC50 (µM) |

| Fibroblast Lysyl Oxidase (LOX) | 0.493[1] |

| Recombinant Human LOXL1 | 0.159[1] |

| Recombinant Human LOXL2 | 0.57[1] |

| Recombinant Human LOXL3 | 0.18[1] |

| Recombinant Human LOXL4 | 0.19[1] |

| Diamine Oxidase (DAO) | >30 |

| Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) | >30 |

| Monoamine Oxidase A (MAO-A) | >30 |

| Monoamine Oxidase B (MAO-B) | >30 |

The data clearly demonstrates that this compound is a potent inhibitor of all tested LOX family members, with IC50 values in the sub-micromolar range. In contrast, it exhibits minimal activity against other key amine oxidases, with IC50 values exceeding 30 µM, highlighting its high selectivity.

Experimental Protocols

The determination of the IC50 values for this compound was conducted using fluorometric-based enzymatic assays. The general principle of these assays is the detection of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction, using a fluorogenic substrate such as Amplex® Red.

Principle of the Amplex® Red-Based Fluorometric Assay

In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The resulting fluorescence is measured at an excitation wavelength of approximately 530-540 nm and an emission wavelength of approximately 590 nm. The rate of fluorescence increase is directly proportional to the enzymatic activity.

General Protocol for IC50 Determination

-

Enzyme and Substrate Preparation : Recombinant human enzymes (LOX family members, DAO, SSAO, MAO-A, MAO-B) and their respective substrates were prepared in an appropriate assay buffer.

-

Inhibitor Preparation : A serial dilution of this compound was prepared to achieve a range of concentrations for testing.

-

Assay Reaction : The enzymatic reaction was initiated by adding the specific substrate to a mixture containing the enzyme, Amplex® Red reagent, HRP, and varying concentrations of this compound.

-

Incubation : The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specified period.

-

Fluorescence Measurement : The fluorescence intensity of each reaction was measured using a fluorescence microplate reader.

-

Data Analysis : The percentage of inhibition at each this compound concentration was calculated relative to a control reaction without the inhibitor. The IC50 value was then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a potent and highly selective pan-lysyl oxidase inhibitor. Its strong affinity for the LOX family of enzymes, coupled with its negligible inhibition of other major amine oxidases, underscores its targeted mechanism of action. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provide a solid foundation for its continued investigation and development as a therapeutic agent for fibrotic diseases.

References

Methodological & Application

PXS-5505 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

Introduction